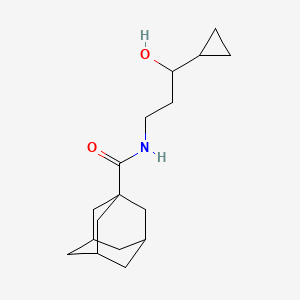

(3r,5r,7r)-N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3r,5r,7r)-N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide, also known as CHPA, is a synthetic compound that belongs to the adamantane family. It has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and viral infections.

科学的研究の応用

Drug Delivery Systems

Adamantane derivatives have shown promise in the field of drug delivery systems . The unique structure of adamantane allows it to act as an anchor in lipid bilayers of liposomes, which are spherical vesicles commonly used to deliver drugs to their target sites within the body. This application could potentially improve the stability and targeting capability of liposomal drug delivery .

Surface Recognition

The structural properties of adamantane derivatives also make them suitable for surface recognition applications. This involves the identification and binding to specific surfaces or molecules, which is crucial in various diagnostic and therapeutic techniques .

Synthesis of Disubstituted Adamantane Compounds

Adamantane derivatives can be synthesized through the cyclization of bicyclic precursors or the ring opening of available 1,3-disubstituted adamantane derivatives. This synthesis process is significant for creating new compounds with potential applications in medicinal chemistry and materials science .

Molecular Building Blocks

Due to their stability and unique geometry, adamantane derivatives can serve as molecular building blocks for more complex chemical structures. This application is essential in synthetic chemistry for developing new materials and drugs .

Anchor in Lipid Bilayers

As mentioned earlier, adamantane can serve as an anchor in lipid bilayers, which could be utilized in creating more stable and functionalized membranes for various biotechnological applications .

Cyclodextrin Complexation

Adamantane derivatives are known to form complexes with cyclodextrins, which can enhance the solubility and stability of pharmaceuticals. This application is particularly useful in improving drug formulations .

Dendrimer Construction

The robustness of adamantane makes it a suitable core for dendrimers, which are highly branched polymers with potential uses in drug delivery, diagnostics, and as catalysts .

作用機序

Target of Action

Adamantane derivatives are known to have a wide range of applications, including antiviral , nootropic , antiparkinsonian , and antidiabetic drugs. The introduction of a bulky lipophilic adamantyl group into organic molecules usually greatly changes their pharmacokinetic characteristics and optimizes the conditions for transporting these molecules through biological membrane barriers .

Mode of Action

It is known that adamantane carboxamides have been identified as inhibitors of the ebola virus . The interaction of the compound with its targets results in inhibition, which prevents the virus from entering cells .

Biochemical Pathways

Pharmacokinetics

The introduction of a bulky lipophilic adamantyl group into organic molecules usually greatly changes their pharmacokinetic characteristics and optimizes the conditions for transporting these molecules through biological membrane barriers .

Result of Action

It is known that adamantane carboxamides have been identified as inhibitors of the ebola virus , suggesting that they may prevent the virus from entering cells.

Action Environment

特性

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c19-15(14-1-2-14)3-4-18-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-15,19H,1-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVRWHPJYUCDLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C23CC4CC(C2)CC(C4)C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2927900.png)

![N-(3-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2927901.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2927902.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2927906.png)

![4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2927910.png)

![1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2927915.png)